molecular formula C12H19NO4 B8241858 (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B8241858
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-IWSPIJDZSA-N
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Description

(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[221]heptane-5-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of a compound with tert-butoxycarbonyl (Boc) anhydride under alkaline conditions to form an intermediate. This intermediate is then subjected to oxidation, followed by reactions with Grignard reagents and subsequent reduction using lithium aluminum hydride. The final steps involve reactions with n-butyl lithium and p-tosyl chloride, and oxidation with sodium periodate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to more oxidized forms.

    Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Reactions involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Boc anhydride, Grignard reagents, lithium aluminum hydride, n-butyl lithium, p-tosyl chloride, and sodium periodate. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions are intermediates that lead to the final compound, this compound, along with by-products that are typically removed through purification processes.

Scientific Research Applications

(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This gives it distinct reactivity and makes it valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUVTWUHZJSAF-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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